(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide
Description
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, an amide group, and an amino-oxoethoxyphenyl moiety.
Properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-4-2-3-5-17(13)22-19(24)15(11-20)10-14-6-8-16(9-7-14)25-12-18(21)23/h6-10,13,17H,2-5,12H2,1H3,(H2,21,23)(H,22,24)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNLYJDTDDBFZ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the amino-oxoethoxyphenyl intermediate, followed by the introduction of the cyano group and the amide linkage. Common reagents used in these reactions include cyanogen bromide, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features, used as an antimicrobial agent.
Domiphen bromide: Another structurally related compound with potential antimicrobial properties.
Uniqueness
(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound for research and industrial use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
